molecular formula C13H33NO2Si2 B15196103 Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- CAS No. 81729-37-5

Methanamine, N,N-di((2-trimethylsilyloxy)propyl)-

Cat. No.: B15196103
CAS No.: 81729-37-5
M. Wt: 291.58 g/mol
InChI Key: VOUUUAOWACSAOJ-UHFFFAOYSA-N
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Description

Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- is a chemical compound with the molecular formula C13H33NO2Si2 and a molecular weight of 291.5776 . This compound is characterized by the presence of trimethylsilyloxy groups, which are known for their ability to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- typically involves the reaction of methanamine with 2-trimethylsilyloxypropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism by which Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- exerts its effects involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the protection of hydroxyl groups, facilitating specific chemical transformations. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    Methanamine, N,N-di(2-trimethylsilyloxyethyl)-: Similar in structure but with different alkyl chain lengths.

    Methanamine, N,N-di(trimethylsilyl)-: Lacks the propyl groups, making it less bulky.

Uniqueness

Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- is unique due to its specific structural configuration, which provides enhanced stability and reactivity in various chemical reactions. The presence of trimethylsilyloxy groups makes it particularly useful as a protecting group in organic synthesis.

Properties

CAS No.

81729-37-5

Molecular Formula

C13H33NO2Si2

Molecular Weight

291.58 g/mol

IUPAC Name

N-methyl-2-trimethylsilyloxy-N-(2-trimethylsilyloxypropyl)propan-1-amine

InChI

InChI=1S/C13H33NO2Si2/c1-12(15-17(4,5)6)10-14(3)11-13(2)16-18(7,8)9/h12-13H,10-11H2,1-9H3

InChI Key

VOUUUAOWACSAOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CC(C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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